molecular formula C15H15N3OS2 B2409659 N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide CAS No. 879362-37-5

N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide

Cat. No. B2409659
CAS RN: 879362-37-5
M. Wt: 317.43
InChI Key: CGBJJLHAVPJANM-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiazole derivatives and has been synthesized using different methods.

Scientific Research Applications

  • Metabolism and Excretion of Related Compounds :

    • Mirabegron, a β3-adrenoceptor agonist, shows rapid absorption and circulation in plasma in its unchanged form and as metabolites. Major metabolic reactions include amide hydrolysis, glucuronidation, and N-dealkylation or oxidation of the secondary amine. The compound is primarily excreted unchanged in feces (Takusagawa et al., 2012).
    • Similarly, SB-649868, an orexin 1 and 2 receptor antagonist, is extensively metabolized, with principal routes of metabolism including oxidation of the benzofuran ring. The metabolites are primarily excreted in feces, with minimal unchanged compound excretion (Renzulli et al., 2011).
  • Pharmacokinetics in Special Populations :

    • The pharmacokinetics of intravenous paracetamol, another related compound, indicate that age and sex significantly affect the drug's pharmacokinetics. Older patients and females have higher exposure to paracetamol. This suggests that the metabolic and excretion pathways of similar compounds might also vary based on demographic factors (Liukas et al., 2011).
  • Potential Therapeutic Effects :

    • A study on acetaminophen, a well-known analgesic and antipyretic, showed its interaction with various enzyme families like cytochrome P450 (CYP), cyclooxygenase (COX), and nitric oxide synthase (NOS), potentially producing reactive oxygen species (ROS). The study found that high-dosed acetaminophen did not increase oxidative stress, indicating that similar compounds might also be safe at high doses under certain conditions (Trettin et al., 2014).
  • Metabolic Pathways and Metabolites :

    • Almorexant, a dual orexin receptor antagonist, undergoes extensive metabolism with multiple metabolites identified. The study highlights the complexity of metabolic pathways and the variety of metabolites that can arise from a single parent compound. This could be relevant when considering the metabolic pathways of N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide (Dingemanse et al., 2013).

properties

IUPAC Name

N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS2/c1-3-12-6-4-5-7-14(12)18(11(2)19)15-17-13(9-21-15)8-16-10-20/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBJJLHAVPJANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N(C2=NC(=CS2)CN=C=S)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-N-[4-(isothiocyanatomethyl)-1,3-thiazol-2-yl]acetamide

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